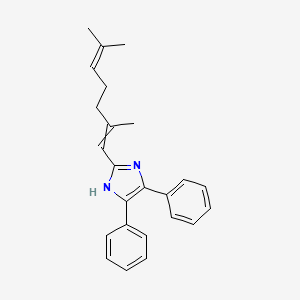
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylheptadienyl group and two phenyl groups attached to the imidazole ring
準備方法
The synthesis of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the dimethylheptadienyl group: This step involves the reaction of the imidazole intermediate with 2,6-dimethylhepta-1,5-dien-1-yl bromide under basic conditions.
Attachment of phenyl groups: The final step involves the Friedel-Crafts alkylation of the imidazole derivative with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the dimethylheptadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes.
類似化合物との比較
Similar compounds to 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole include other imidazole derivatives such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the dimethylheptadienyl group, making it less hydrophobic.
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-1H-imidazole: Lacks the phenyl groups, affecting its electronic properties.
4,5-Diphenyl-1H-imidazole: Lacks both the dimethylheptadienyl group and the additional phenyl group, resulting in different reactivity and solubility.
The uniqueness of this compound lies in its combination of hydrophobic and aromatic characteristics, which contribute to its diverse range of applications and reactivity.
特性
CAS番号 |
918636-27-8 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC名 |
2-(2,6-dimethylhepta-1,5-dienyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C24H26N2/c1-18(2)11-10-12-19(3)17-22-25-23(20-13-6-4-7-14-20)24(26-22)21-15-8-5-9-16-21/h4-9,11,13-17H,10,12H2,1-3H3,(H,25,26) |
InChIキー |
DEAFUYPMFJKVHU-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



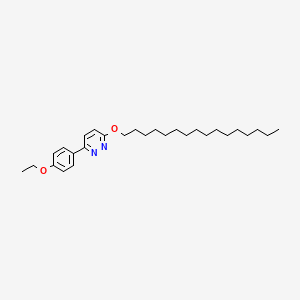
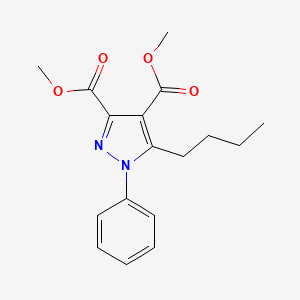
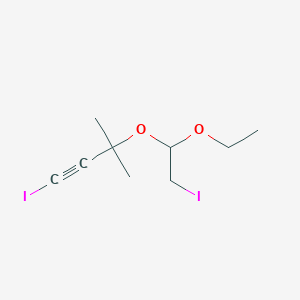

![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
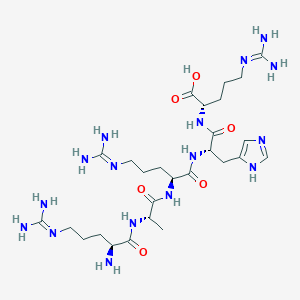
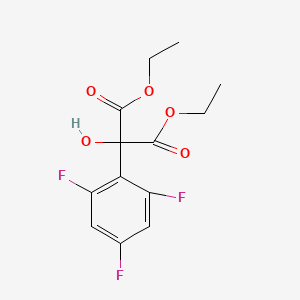
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
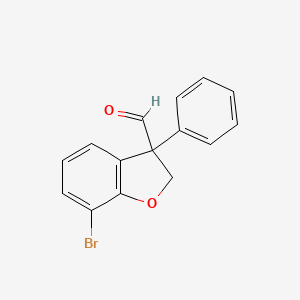
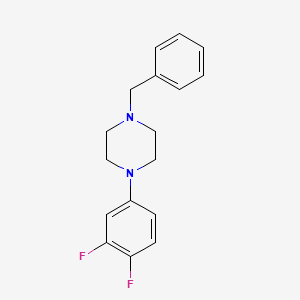

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

